Escitalopram is the S-(+)-enantiomer of the racemic drug Citalopram. [] It belongs to a class of medications called selective serotonin reuptake inhibitors (SSRIs). [, ] In scientific research, Escitalopram is primarily employed as a pharmacological tool to investigate the role of the serotonergic system in various biological processes and disease models. [, , , , , ]
The chemical name for Escitalopram is (1S)-1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile. [] It has a molecular formula of C20H21FN2O. [] Structural analysis reveals key features, including a chiral center at the carbon atom attached to the fluorophenyl group, a dimethylaminopropyl side chain, and a nitrile group.
Escitalopram functions by selectively inhibiting the reuptake of serotonin (5-HT) in the central nervous system (CNS). [, , ] It binds to the serotonin transporter (SERT), preventing serotonin from being transported back into the presynaptic neuron. [] This action leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. [, , ] The precise mechanism underlying the therapeutic effects of enhanced serotonergic neurotransmission in various conditions is still under investigation.
Escitalopram is widely used in preclinical research to investigate the role of the serotonergic system in depression. [, , , , ] Animal models, such as the chronic mild stress (CMS) model in rats, employ Escitalopram to induce antidepressant-like effects and study the underlying neurobiological mechanisms. [] Researchers can manipulate Escitalopram doses and compare its effects with other antidepressants or control groups to gain insights into the complexities of depression. [, ]
Research utilizes Escitalopram to study the influence of genetic polymorphisms on drug metabolism, particularly focusing on the cytochrome P450 (CYP) enzyme system. [, , ] Studies investigate how variations in genes encoding CYP enzymes, such as CYP2C19, affect the plasma concentrations of Escitalopram and its metabolites in patients with depression. [, , ] This knowledge contributes to personalized medicine approaches, aiming to optimize Escitalopram dosage based on an individual's genetic profile.
Escitalopram serves as a valuable tool to investigate drug-drug interactions. Research focuses on its interactions with medications like Fluvoxamine, another SSRI, to understand how co-administration affects plasma concentrations and potential clinical outcomes. [] These studies are crucial for identifying potential drug interactions that could lead to adverse events or altered therapeutic effects.
Studies explore the potential benefits of combining L-Methylfolate, the active form of folic acid, with Escitalopram in treating depression. [, ] Research examines the effects of L-Methylfolate supplementation on clinical outcomes, such as response rates and symptom severity, in patients receiving Escitalopram. [, ] These investigations aim to improve treatment strategies by identifying synergistic effects and potentially enhancing the therapeutic benefits of Escitalopram.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6